molecular formula C13H19ClN4O2 B1522300 Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate CAS No. 479691-42-4

Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate

Cat. No. B1522300
Key on ui cas rn: 479691-42-4
M. Wt: 298.77 g/mol
InChI Key: SPSXSTDJXLNVJF-UHFFFAOYSA-N
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Patent
US08999989B2

Procedure details

To a solution (60 ml) of 4,6-dichloropyrimidine (2.00 g, 13.4 mmol) and tert-butyl piperazine-1-carboxylate (3.00 g, 16.1 mmol) in 2-propanol was added triethylamine (4.7 ml, 33.6 mmol), and the mixture was heated under reflux for 2 hrs. The mixture was concentrated under reduced pressure, dichloromethane was added to the residue, and the mixture was washed with water. The aqueous layer was extracted with dichloromethane, and the combined organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:2) to give tert-butyl 4-(6-chloropyrimidin-2-yl)piperazine-1-carboxylate (3.80 g, yield 95%) as a white solid.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[N:9]1([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.C(N(CC)CC)C>CC(O)C>[Cl:8][C:6]1[N:5]=[C:4]([N:12]2[CH2:11][CH2:10][N:9]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:14][CH2:13]2)[N:3]=[CH:2][CH:7]=1

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
3 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hrs
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure, dichloromethane
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
the mixture was washed with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:2)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=NC(=N1)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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